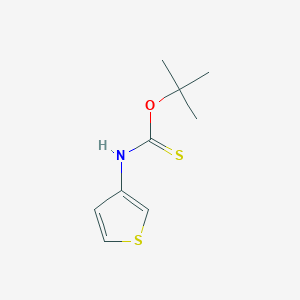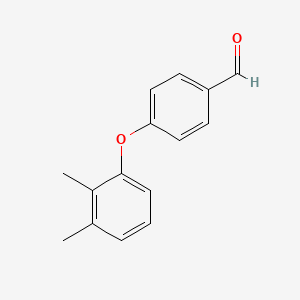
Benzaldehyde, 4-(2,3-dimethylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(2,3-dimethylphenoxy)-: is an organic compound with the molecular formula C15H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,3-dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene in the presence of an oxidizing agent such as magnesium dioxide or vanadium (V) oxide. The reaction typically occurs in an acidic environment, converting the methyl group to an aldehyde group.
Industrial Production Methods: Industrial production methods for benzaldehyde derivatives often involve large-scale oxidation processes using air or oxygen in the presence of catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 4-(2,3-dimethylphenoxy)- can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of aldehyde derivatives on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Industry: In the industrial sector, benzaldehyde derivatives are used in the production of fragrances, flavorings, and dyes. The unique aromatic properties of these compounds make them valuable in the formulation of various consumer products .
Wirkmechanismus
The mechanism of action of benzaldehyde, 4-(2,3-dimethylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-(3,5-Dimethylphenoxy)benzaldehyde
- 4-(4-Chloro-3-methylphenoxy)benzaldehyde
- 4-(benzyloxy)-3,5-dimethylphenol
Comparison: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is unique due to the specific positioning of the dimethylphenoxy group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
61343-93-9 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(2,3-dimethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-15(12(11)2)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |
InChI-Schlüssel |
YXDRJYYFXXBPOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
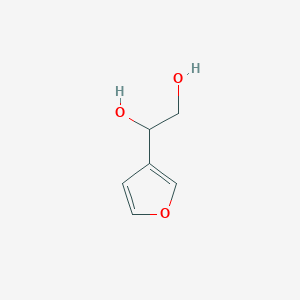
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
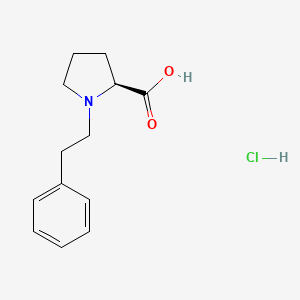
![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
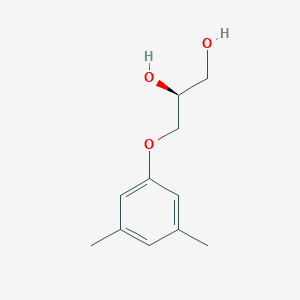
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
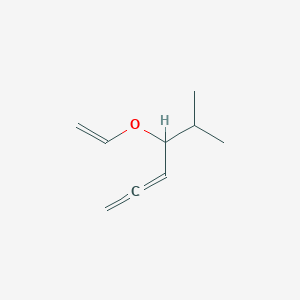
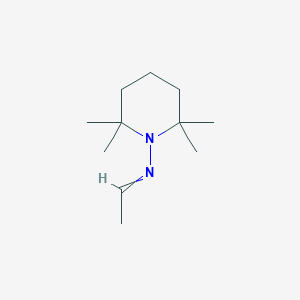
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
